molecular formula C11H12N2O2 B1521331 1-(3-Aminophenyl)piperidine-2,6-dione CAS No. 1152523-64-2

1-(3-Aminophenyl)piperidine-2,6-dione

Cat. No. B1521331
CAS RN: 1152523-64-2
M. Wt: 204.22 g/mol
InChI Key: MNXKYPTXXDWBRC-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)piperidine-2,6-dione is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .


Synthesis Analysis

The synthesis of piperidine-2,6-diones can be readily achieved on a kilo-scale . The method allows for the synthesis of Cereblon ligands as well as the drug Aminoglutethimide . A series of novel substituted piperidine-2,6-dione derivatives have been described, which are useful for the treatment of sickle cell disease and β-thalassemia .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2 .


Chemical Reactions Analysis

This compound is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.23 .

Scientific Research Applications

Synthesis and Aromatase Inhibition

Researchers Hartmann, Batzl, Pongratz, and Mannschreck (1992) have synthesized 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones and tested their ability to inhibit human placental aromatase, an enzyme crucial for converting androgens to estrogens. Their findings revealed significant inhibitory activity, suggesting potential applications in treating estrogen-dependent diseases like mammary tumors Hartmann et al., 1992.

Aromatase Inhibitors and Mammary Tumor Inhibition

Hartmann and Batzl (1986) explored the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. They discovered that several compounds in this series showed stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used in hormone-dependent breast cancer treatment. This highlights their potential as more effective treatments for hormone-dependent breast cancer Hartmann & Batzl, 1986.

Selective Inhibition of Aromatase

Foster, Jarman, Leung, Rowlands, Taylor, Plevey, and Sampson (1985) focused on analogues of aminoglutethimide, aiming to identify structural features that affect the efficacy of these analogues as inhibitors of aromatase and desmolase. Their research led to the identification of compounds with strong and selective inhibition towards aromatase, which could be beneficial for developing more targeted therapies for estrogen-dependent conditions Foster et al., 1985.

Metabolism and Pharmacokinetics of Pyridoglutethimide

Seago, Goss, Griggs, and Jarman (1986) investigated the pharmacokinetics of pyridoglutethimide, an analogue of aminoglutethimide with specific aromatase activity, in rats and rabbits. Their study contributes to understanding the metabolic pathways and potential therapeutic applications of such compounds Seago et al., 1986.

Selective Inhibition of Cholesterol Side-Chain Cleavage

Foster, Jarman, Leung, Rowlands, and Taylor (1983) explored analogues of aminoglutethimide to understand the structural features that influence the inhibitory activity towards desmolase and aromatase. This research is vital for developing drugs that selectively target these enzymes, important for treating hormone-dependent cancers Foster et al., 1983.

Safety and Hazards

The safety data sheet for 1-(3-Aminophenyl)piperidine-2,6-dione indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

The future directions for 1-(3-Aminophenyl)piperidine-2,6-dione could involve its use in the development of protein degrader building blocks . It could also be used in the treatment of sickle cell disease and β-thalassemia .

properties

IUPAC Name

1-(3-aminophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXKYPTXXDWBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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